

Spectroscopic Profile of Floridin (Cephaloridine): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Floridin*

Cat. No.: *B1214292*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the first-generation cephalosporin antibiotic, **Floridin** (Cephaloridine). The information is compiled from various analytical studies to support research, development, and quality control activities. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio.

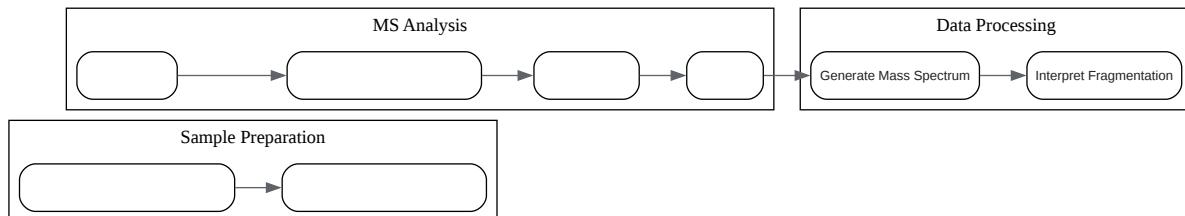
Data Presentation

Table 1: Mass Spectrometry Data for Cephaloridine

Parameter	Value	Source
Molecular Formula	$C_{19}H_{17}N_3O_4S_2$	[1]
Molecular Weight	415.48 g/mol	[1]
Exact Mass	415.06604838 Da	[2]
Ionization Mode	Electrospray Ionization (ESI+)	[3]
Precursor Ion (m/z)	416.073 [M+H] ⁺	[3]

Experimental Protocols

A general protocol for the analysis of cephalosporins using Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below. This can be adapted for Cephaloridine analysis.

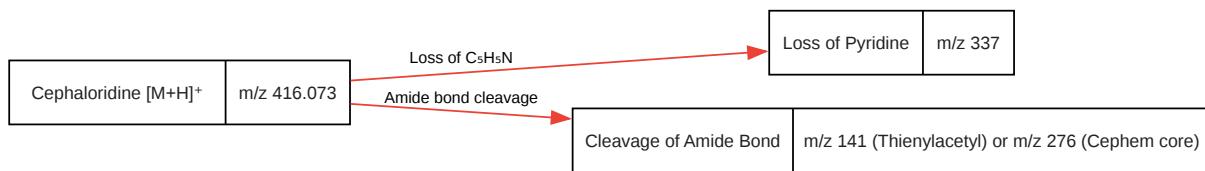

Sample Preparation:

A stock solution of Cephaloridine is prepared by dissolving the compound in a suitable solvent, such as a mixture of acetonitrile and water. The stock solution is then further diluted to an appropriate concentration for analysis.

Instrumentation and Conditions:

- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode (ESI+) is commonly used for cephalosporins.
- Capillary Voltage: Typically around 3 kV.
- Cone Voltage: Ranging from 20-40 V.
- Source Temperature: Approximately 100°C.
- Desolvation Temperature: Ranging from 200-350°C.
- Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce fragmentation, a collision energy of around 20 eV can be applied.[\[3\]](#)

The following diagram illustrates a general workflow for ESI-MS analysis:



[Click to download full resolution via product page](#)

General workflow for ESI-MS analysis of Cephaloridine.

Fragmentation Pattern

The fragmentation of cephalosporins in the mass spectrometer provides valuable structural information. Common fragmentation pathways involve the cleavage of the β -lactam ring and the loss of side chains. For Cephaloridine ($[\text{M}+\text{H}]^+$ at m/z 416), characteristic fragment ions would be expected from the loss of the pyridinium group and cleavage of the amide bond connecting the thienylacetyl side chain. A plausible fragmentation pathway is depicted below:

[Click to download full resolution via product page](#)

Plausible fragmentation pathway for Cephaloridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Data Presentation

While specific, fully assigned high-resolution NMR data for Cephaloridine with detailed experimental parameters are not readily available in public databases, general chemical shift ranges for cephalosporins can be used for preliminary interpretation. It is known that the protons of the β -lactam ring in cephalosporins typically appear in the region of 5.0-6.0 ppm.

Table 2: Predicted ^1H NMR Chemical Shift Ranges for Key Protons in Cephaloridine (in D_2O)

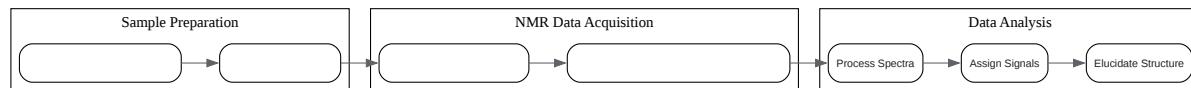
Proton	Predicted Chemical Shift (ppm)
H-6	~5.3
H-7	~5.8
Thienyl protons	7.0 - 7.5
Pyridinium protons	8.0 - 9.0
Methylene protons (Thienylacetyl)	~3.8
Methylene protons (Cephem ring)	3.5 - 4.0

Table 3: Predicted ^{13}C NMR Chemical Shift Ranges for Key Carbons in Cephaloridine

Carbon	Predicted Chemical Shift (ppm)
β -lactam C=O	170 - 175
Amide C=O	170 - 175
Carboxylate C=O	160 - 165
C-6	~58
C-7	~60
Thienyl carbons	125 - 140
Pyridinium carbons	130 - 150

Experimental Protocols

The following outlines a general procedure for obtaining NMR spectra of cephalosporins.


Sample Preparation:

Approximately 5-10 mg of the Cephaloridine sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

Instrumentation and Data Acquisition:

- **NMR Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **Experiments:** Standard 1D ¹H and ¹³C{¹H} NMR experiments are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary.
- **Temperature:** Spectra are typically recorded at room temperature.

The logical workflow for NMR analysis is presented below:

[Click to download full resolution via product page](#)

Logical workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Data Presentation

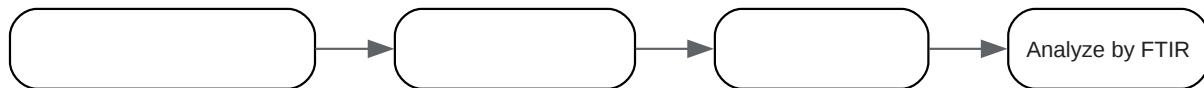
The IR spectrum of Cephaloridine is expected to show characteristic absorption bands for the functional groups present in its structure.

Table 4: Characteristic IR Absorption Bands for Cephaloridine

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
β-lactam C=O	Stretch	~1760
Amide C=O	Stretch	~1660
Carboxylate C=O	Stretch	~1600
N-H (Amide)	Stretch	~3300
C-H (Aromatic/Thienyl)	Stretch	>3000
C-H (Aliphatic)	Stretch	<3000

Experimental Protocols

A common method for obtaining the IR spectrum of a solid sample like Cephaloridine is the KBr pellet method.


Sample Preparation (KBr Pellet Method):

- A small amount of the Cephaloridine sample (typically 1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement Mode: Transmission.
- Spectral Range: Typically 4000-400 cm^{-1} .

The following diagram illustrates the KBr pellet preparation workflow:

[Click to download full resolution via product page](#)

Workflow for preparing a KBr pellet for FTIR analysis.

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are based on publicly available information and general knowledge of analytical techniques for similar compounds. For definitive characterization, it is recommended to acquire and interpret the spectra of a certified reference standard of Cephaloridine under fully documented experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Floridin (Cephaloridine): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214292#spectroscopic-data-nmr-ir-ms-of-floridin-cephaloridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com